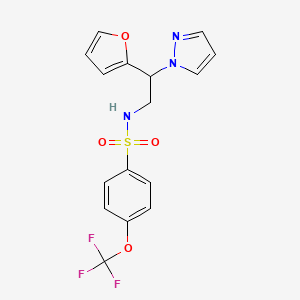
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N3O4S and its molecular weight is 401.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the current understanding of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C16H16F3N3O3S and has a molecular weight of 397.36 g/mol. Its structure includes a furan moiety, a pyrazole ring, and a trifluoromethoxy group, which contribute to its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of Aurora-A kinase |
In a study by Bouabdallah et al., similar pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively . This suggests that modifications to the pyrazole structure can enhance anticancer effects.
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in various models. For instance, compounds with similar structures demonstrated remarkable inhibition of paw swelling in acute inflammatory models comparable to standard treatments like aspirin . The following table summarizes the anti-inflammatory efficacy:
| Compound | Inhibition (%) | Standard Comparison |
|---|---|---|
| N-(2-(furan-2-yl)... | 93.53 ± 1.37 | Diclofenac Sodium (90.13 ± 1.45) |
This indicates that the compound's structural features may contribute significantly to its anti-inflammatory effects.
Case Study 1: Cytotoxicity Evaluation
A detailed evaluation was conducted on several pyrazole derivatives, including our compound, against human cancer cell lines such as A549 and HCT116. The study found that derivatives with specific substituents showed enhanced cytotoxicity, with some compounds achieving IC50 values as low as 0.01 µM against MCF7 cells .
Case Study 2: Mechanistic Insights
Research into the mechanisms underlying the anticancer effects revealed that compounds similar to this compound induce apoptosis through mitochondrial pathways and inhibit key kinases involved in cancer cell proliferation .
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c17-16(18,19)26-12-4-6-13(7-5-12)27(23,24)21-11-14(15-3-1-10-25-15)22-9-2-8-20-22/h1-10,14,21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYTYNJCCBQHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














